4-(4-溴苯基)-2,5-二甲基噻唑

描述

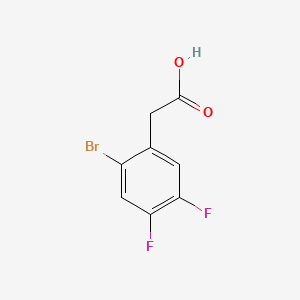

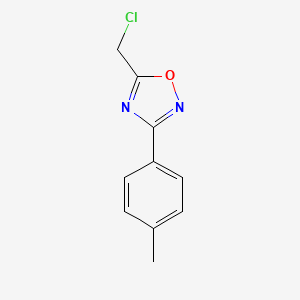

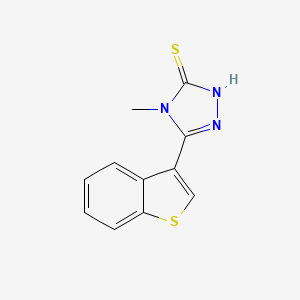

The compound "4-(4-Bromophenyl)-2,5-dimethylthiazole" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring structure. The presence of bromine and methyl groups on the phenyl and thiazole rings, respectively, suggests that this compound could exhibit interesting chemical and physical properties, potentially making it a candidate for various applications in chemical synthesis and pharmaceutical research.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, the bromination of 4,5-dimethylthiazole with N-bromosuccinimide (NBS) in the presence of 2,2'-azobisisobutyronitrile (AIBN) can lead to the formation of brominated thiazoles, as demonstrated in the generation of 4-(Bromomethyl)-5-(dibromomethyl)thiazole . This suggests that similar bromination conditions could be applied to synthesize the target compound. Additionally, the synthesis of related compounds, such as 1-(2,6-Dimethyl-4-bromophenyl)imidazole, involves the use of bromoaniline, glyoxal, formaldehyde, and ammonium chloride , indicating that halogenated anilines could be key intermediates in the synthesis of halogenated thiazoles.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations. For example, the structure of 2-(p-bromophenyl) imino-3-methyl-5-carbomethoxymethylidenethiazolidin-(4)-one was established by X-ray crystallographic and 13C NMR studies . Similarly, DFT calculations can provide insights into the molecular structure and conformation of thiazole derivatives, as shown in the study of 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including cycloadditions, as seen in the trapping of a thiazole o-quinodimethane intermediate with dienophiles . The reactivity of the thiazole ring can be influenced by the substituents present, which can lead to selective formation of products, such as 6-substituted-4,5-dihydrobenzothiazoles . The presence of a bromophenyl group could also enable further functionalization through cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure. For instance, the presence of halogen atoms can affect the compound's melting point, solubility, and stability. The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can be analyzed through Hirshfeld surface analysis and DFT calculations, as seen in the study of antipyrine-like derivatives . These interactions can significantly impact the solid-state properties of the compounds.

科学研究应用

抗真菌和抗微生物特性

4-(4-溴苯基)-2,5-二甲基噻唑及其衍生物显示出在对抗真菌和细菌感染方面的潜力。Buchta等人(2004年)的研究表明,4-溴苯基衍生物在体外对病原性酵母菌和霉菌表现出广谱活性,特别对阿斯佩尔吉氏菌属和氟康唑耐药酵母分离物如白色念珠菌和酿酒酵母具有显著的有效性(Buchta et al., 2004)。同样,Deep等人(2014年)合成了新型的4-噻唑烷酮衍生物,并发现其对各种革兰氏阴性和革兰氏阳性细菌菌株具有显著的抗微生物活性(Deep et al., 2014)。

腐蚀抑制

该化合物的衍生物已被研究用于抑制钢铁腐蚀。Obot等人(2016年)对某些席夫碱进行了密度泛函理论(DFT)和蒙特卡洛模拟,包括4-(4-溴苯基)-2,5-二甲基噻唑的衍生物,证明它们在酸性介质中作为钢铁腐蚀抑制剂的有效性(Obot et al., 2016)。

抗癌特性

研究还表明该化合物在癌症治疗中具有潜在应用。Kumar等人(2015年)合成了4-噻唑烷酮衍生物,并对其对白血病细胞系的作用进行了测试。其中一种化合物表现出显著的抗增殖活性,并在小鼠模型中诱导肿瘤退缩(Kumar et al., 2015)。

生态毒理学影响评估

研究还关注这类化合物的生态毒理学影响。例如,Jiangning等人(2004年)利用各种生态毒理学模型研究了相关化合物4-氨基联苯的影响。他们发现它对水生生物和哺乳动物细胞具有毒性,强调了理解这些化合物的环境影响的重要性(Jiangning et al., 2004)。

合成和表征

大量研究致力于合成和表征4-(4-溴苯基)-2,5-二甲基噻唑的衍生物。像Hariri等人(1997年)和Zhou Zhong-gao(2011年)的研究专注于合成不同衍生物并使用不同技术进行表征(Hariri et al., 1997),(Zhou Zhong-gao, 2011)。

分子对接和计算分析

Thomas等人(2018年)报告了两种咪唑衍生物的无溶剂合成途径,随后进行了详细的实验和计算光谱表征和反应性研究,表明该化合物在分子对接和计算分析中具有潜力(Thomas et al., 2018)。

属性

IUPAC Name |

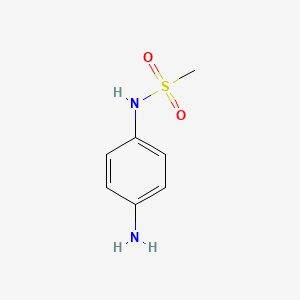

4-(4-bromophenyl)-2,5-dimethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNS/c1-7-11(13-8(2)14-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTYHWXLJQUUID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401885 | |

| Record name | 4-(4-Bromophenyl)-2,5-dimethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenyl)-2,5-dimethylthiazole | |

CAS RN |

397283-49-7 | |

| Record name | 4-(4-Bromophenyl)-2,5-dimethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B1274926.png)